methyl decanoate;methyl octanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

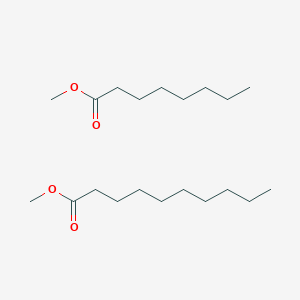

Methyl decanoate: and methyl octanoate are fatty acid methyl esters. Methyl decanoate, also known as decanoic acid methyl ester, has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . Methyl octanoate, also known as octanoic acid methyl ester, has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . These compounds are commonly found in various natural sources and are used in a wide range of applications, including as intermediates in chemical synthesis and as components in biodiesel.

準備方法

Methyl decanoate: is typically prepared by the esterification of capric acid with methanol or through the alcoholysis of coconut oil. The reaction is usually catalyzed by an acid and the product is purified by fractional vacuum distillation .

Methyl octanoate: is prepared by the esterification of octanoic acid with methanol in the presence of an acid catalyst . This process involves heating the reactants under reflux conditions to drive the reaction to completion.

化学反応の分析

Methyl Decanoate

Methyl decanoate is synthesized via acid-catalyzed esterification of capric acid (decanoic acid) with methanol. A representative procedure involves:

-

Reactants : Decanoic acid (80 mmol), methanol (90 mmol), sulfuric acid (94 mmol), acetonitrile (162 mmol).

-

Conditions : 80–85°C for 16–18 hours.

Methyl Octanoate

Methyl octanoate is similarly synthesized via esterification of octanoic acid. Recent studies also highlight its production via malonic ester synthesis and subsequent Krapcho decarboxylation for branched derivatives (e.g., ethyl 4-methyloctanoate) .

Key Pathways in Opposed-Flow Diffusion Flames

-

Methyl Decanoate :

-

Methyl Octanoate :

Table 1: Combustion Product Distribution (Selectivity %)

| Compound | Methyl Decanoate | Methyl Octanoate |

|---|---|---|

| CO | 25–30% | 10–15% |

| CO₂ | 15–20% | <5% |

| C₂–C₆ alkenes | 40–50% | 20–30% |

| C₇–C₈ hydrocarbons | – | 60–70% |

Pt/Al₂O₃-Catalyzed Reactions

Methyl octanoate undergoes deoxygenation in H₂-rich environments to produce hydrocarbon fuels:

-

Primary pathway :

-

Byproducts :

Table 2: Methyl Octanoate Deoxygenation on Pt/Al₂O₃

| Condition | Conversion | C₇ Selectivity | C₈ Selectivity |

|---|---|---|---|

| H₂ flow, 603 K | 61% | 86% | 3% |

| He flow, 603 K | 15% | 45% | 40% |

Methyl Decanoate Combustion Mechanism

-

Key modifications :

Validation Against Experiments

科学的研究の応用

Biodiesel Production

Both methyl decanoate and methyl octanoate are explored as components of biodiesel due to their favorable properties as renewable energy sources. They can be produced from various feedstocks, including vegetable oils and animal fats, making them sustainable alternatives to fossil fuels.

- Case Study : Research indicates that methyl octanoate can be optimized for biodiesel production, enhancing yield and reducing environmental impact compared to traditional fuels .

Drug Delivery Systems

The lipophilic nature of these compounds makes them promising candidates for drug delivery systems. Their biocompatibility allows for effective encapsulation and targeted delivery of pharmaceuticals.

- Research Findings : Studies are ongoing to evaluate the efficacy of methyl octanoate in drug delivery applications, focusing on its ability to enhance drug solubility and bioavailability.

Flavoring Agents

Both compounds contribute to the flavor profiles of various foods and beverages. Methyl octanoate is particularly noted for its fruity aroma, making it valuable in the food industry.

- Application Example : Methyl decanoate has been identified as a component in the aroma of certain cheeses, highlighting its role in flavoring .

Forensic Applications

Methyl decanoate has been utilized in forensic science, particularly in fingermark detection techniques. Its properties allow it to be misted effectively for revealing latent fingerprints.

- Case Study : A study demonstrated the successful application of methyl decanoate in misting techniques that enhance the visibility of fingermarks on various surfaces .

作用機序

The mechanism of action for methyl decanoate involves its oxidation to sebacic acid through the α,ω-oxidation pathway. This process is initiated by decane induction, which activates the enzymes involved in the pathway .

For methyl octanoate , the mechanism involves its reaction with acids and caustic solutions to produce heat and other products . The detailed chemical kinetic mechanism for its oxidation has been developed and validated in various studies .

類似化合物との比較

Methyl decanoate: and methyl octanoate are similar to other fatty acid methyl esters such as methyl hexanoate, methyl laurate, and methyl myristate. These compounds share similar chemical properties and are used in similar applications. methyl decanoate is unique in its use as a surrogate for large methyl esters in biodiesel, and methyl octanoate is notable for its use in catalytic decarboxylation/decarbonylation reactions .

Similar Compounds

- Methyl hexanoate

- Methyl laurate

- Methyl myristate

- Methyl caprate

- Methyl caprinate

These compounds are all fatty acid methyl esters and share similar chemical properties and applications .

特性

CAS番号 |

67762-39-4 |

|---|---|

分子式 |

C20H40O4 |

分子量 |

344.5 g/mol |

IUPAC名 |

methyl decanoate;methyl octanoate |

InChI |

InChI=1S/C11H22O2.C9H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2;1-3-4-5-6-7-8-9(10)11-2/h3-10H2,1-2H3;3-8H2,1-2H3 |

InChIキー |

YJBSVLMGKHFEAY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |

正規SMILES |

CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。